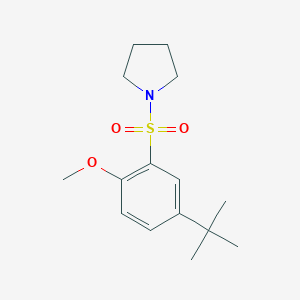
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Boc-protected sulfonamide and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields. In
Mecanismo De Acción
Boc-protected sulfonamide acts as an inhibitor of proteases by binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function of breaking down proteins. The inhibition of proteases by Boc-protected sulfonamide has been found to be reversible, which makes it a valuable tool for studying the mechanism of action of these enzymes.
Biochemical and Physiological Effects:
Boc-protected sulfonamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. Boc-protected sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-protected sulfonamide has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and can be obtained in large quantities. Boc-protected sulfonamide is also highly selective in its inhibition of proteases, which makes it a valuable tool for studying the activity of these enzymes in complex biological systems. However, Boc-protected sulfonamide also has some limitations. This compound can be toxic at high concentrations, and its effects on other enzymes and biological processes are not well understood.
Direcciones Futuras
There are several future directions for the use of Boc-protected sulfonamide in scientific research. One area of interest is the development of more selective inhibitors that can target specific proteases. Another area of interest is the use of Boc-protected sulfonamide in the study of the role of proteases in disease processes, such as cancer and Alzheimer's disease. Additionally, Boc-protected sulfonamide may have potential applications in the development of new drugs that target proteases for therapeutic purposes.
Conclusion:
In conclusion, Boc-protected sulfonamide is a valuable tool for scientific research due to its ability to inhibit the activity of proteases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. While Boc-protected sulfonamide has several advantages, it also has some limitations that need to be considered. Nonetheless, the future directions for the use of Boc-protected sulfonamide in scientific research are promising, and this compound is likely to continue to be an important tool for researchers in various fields.
Métodos De Síntesis
The synthesis of Boc-protected sulfonamide involves several steps. The first step is the protection of the amine group with Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected amine with a sulfonyl chloride to form the sulfonamide. The final step involves the removal of the Boc group using an acidic solution to obtain the final product.
Aplicaciones Científicas De Investigación
Boc-protected sulfonamide has been extensively used in scientific research due to its ability to inhibit enzymes that are involved in various biological processes. This compound has been found to be particularly useful in the study of proteases, which are enzymes that play a crucial role in the breakdown of proteins. Boc-protected sulfonamide has been used to study the mechanism of action of proteases and to develop inhibitors that can be used to treat diseases that are caused by the overactivity of these enzymes.
Propiedades
Nombre del producto |
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)12-7-8-13(19-4)14(11-12)20(17,18)16-9-5-6-10-16/h7-8,11H,5-6,9-10H2,1-4H3 |
Clave InChI |
WSSXDBNDSFIRCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



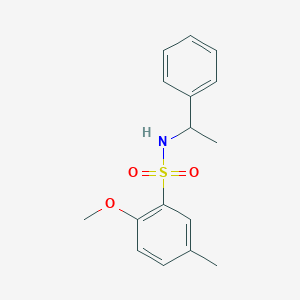
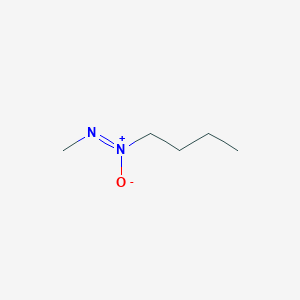
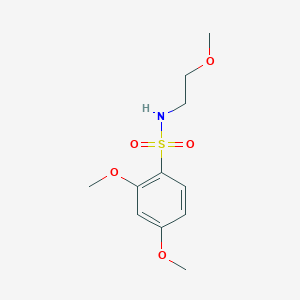





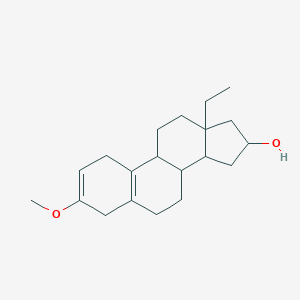

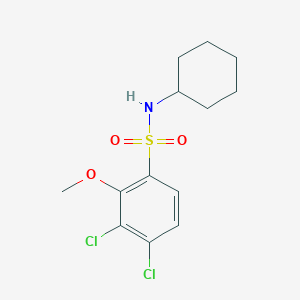

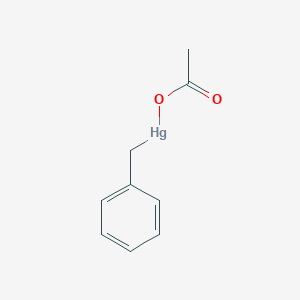
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)